Laurylsphingosine

描述

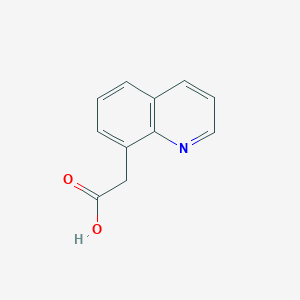

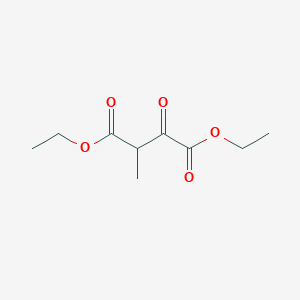

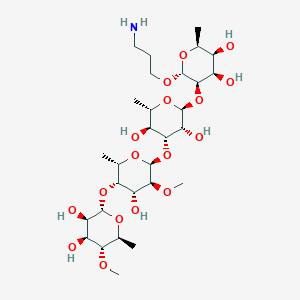

Laurylsphingosine, also known as N-Lauroyl-D-erythro-sphingosine or N-Laurylsphingosine, is a type of sphingolipid . It is associated with abnormalities such as BOSLEY-SALIH-ALORAINY SYNDROME, Obesity, and Diabetes Mellitus, Non-Insulin-Dependent . The involved functions are known as ceramide biosynthetic process, Anabolism, Signal, Signal Transduction, and Transcriptional Activation .

Synthesis Analysis

The synthesis of laurylsphingosine can be analyzed using retrosynthetic planning tools like AiZynthFinder . This software uses a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors . The algorithm is guided by an artificial neural network policy that suggests possible precursors by utilizing a library of known reaction templates .Molecular Structure Analysis

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be used for the molecular structure analysis of laurylsphingosine . This technique provides high specificity and sensitivity, along with a wealth of structural identification information .Chemical Reactions Analysis

The chemical reactions involving laurylsphingosine can be analyzed using a systematic approach to reactive chemicals analysis . This approach is based on thermophysical property and thermodynamic analysis, use of quantum mechanics and transitional state theory, and experimental measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of laurylsphingosine can be analyzed using various techniques that screen these material properties in high throughput . These properties include color, density, hardness, and melting and boiling points .科学研究应用

Application in Nasal Mucosa Recovery

Laureth-9, a derivative of laurylsphingosine, is used in drug formulations for nasal delivery to enhance drug absorption, especially for high molecular weight compounds. However, laureth-9 can cause damage to the nasal membranes, affecting epithelium function and potentially increasing infection risk and substance absorption through the epithelium. Research shows that after laureth-9 exposure, epithelial regrowth starts on the third day, with complete regeneration between seven to ten days (Zhou & Donovan, 1996).

Enhancing Lipophilicity and Thermostability of Natural Compounds

Laurylsphingosine derivatives can significantly improve the lipophilicity and thermostability of certain natural compounds. For instance, the introduction of lauric acid into cyanidin-3-O-galactoside, an anthocyanin, maintains its ultraviolet-visible absorbance and antioxidant properties, expanding its application in the cosmetic and food industries (Yang, Kortesniemi, Yang, & Zheng, 2018).

Role in Sphingolipid Biosynthesis

Lauryl CoA, related to laurylsphingosine, is involved in the biosynthesis of sphingolipid bases. It acts as a substrate for the condensing enzyme in the synthesis of sphingosine and dihydrosphingosine, playing a role in the metabolic pathways of saturated and unsaturated sphingolipids (Di Mari, Brady, & Snell, 1971).

Antimicrobial Properties

Laurylsphingosine and its derivatives, like lauric acid, have antimicrobial properties. They are potent antimicrobials found in human sebaceous triglycerides and contribute to the innate immune system of the skin (Fischer et al., 2014).

Influence in Drug Release Mechanisms

The presence of laurylsphingosine derivatives can influence the release of drugs from various formulations. For example, sodium lauryl sulfate, a derivative, can affect the release of drugs from veterinary intrauterine suppositories, improving the distribution and efficacy of the active substances (Klyosova, Bushueva, & Gladisheva, 2020).

Contribution to Sphingolipid Metabolism

The SPTLC3 subunit of serine palmitoyltransferase, which interacts with lauryl-CoA, generates short-chain sphingoid bases crucial for sphingolipid metabolism. This process significantly contributes to the composition of human plasma sphingolipids (Hornemann et al., 2009).

Potential in Thermal Management

Lauryl alcohol, related to laurylsphingosine, has been explored as a phase change material for thermal management in buildings, demonstrating stability and effectiveness in controlling temperature (Veerakumar & Sreekumar, 2020).

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFPPRPLRSPNIB-VARSQMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304172 | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Laurylsphingosine | |

CAS RN |

74713-60-3 | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Lauroylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)

![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)

![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)

![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)